molecular formula C34H36Cl2N8O4 B611983 FIIN-3

FIIN-3

Cat. No.: B611983
M. Wt: 691.6 g/mol
InChI Key: SFLKJNSBBVSPFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-[[[(2,6-dichloro-3,5-dimethoxyanilino)-oxomethyl]-[6-[4-(4-methyl-1-piperazinyl)anilino]-4-pyrimidinyl]amino]methyl]phenyl]-2-propenamide is a member of piperazines.

Biochemical Analysis

Biochemical Properties

FIIN-3 interacts with FGFRs 1-4, exhibiting IC50s of 13, 21, 31, and 35 nM respectively . It binds covalently to these receptors, inhibiting their activity . The interaction between this compound and FGFRs is ATP-competitive .

Cellular Effects

This compound has been shown to inhibit the proliferation of cells dependent on FGFR1/2/3/4 . It is particularly effective against cells with FGFR1 and FGFR2 gatekeeper mutations, which are often resistant to many current FGFR inhibitors . This compound also inhibits the growth of cancer cell lines in a dose-dependent manner .

Molecular Mechanism

This compound exerts its effects at the molecular level through covalent binding to FGFRs . This binding inhibits the kinase activity of the receptors, disrupting downstream signaling pathways . This compound is unique in its ability to inhibit both the EGF receptor (EGFR) and FGFR covalently by targeting two distinct cysteine residues .

Temporal Effects in Laboratory Settings

While specific temporal effects of this compound have not been extensively studied, it has been shown to inhibit the proliferation of FGFR-dependent cells in a dose-dependent manner . This suggests that the effects of this compound may change over time as the concentration of the drug varies.

Metabolic Pathways

This compound is involved in the FGFR signaling pathway . By inhibiting FGFRs, it disrupts downstream signaling and affects cellular processes such as cell proliferation and differentiation .

Properties

IUPAC Name

N-[4-[[(2,6-dichloro-3,5-dimethoxyphenyl)carbamoyl-[6-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]methyl]phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36Cl2N8O4/c1-5-30(45)40-24-8-6-22(7-9-24)20-44(34(46)41-33-31(35)26(47-3)18-27(48-4)32(33)36)29-19-28(37-21-38-29)39-23-10-12-25(13-11-23)43-16-14-42(2)15-17-43/h5-13,18-19,21H,1,14-17,20H2,2-4H3,(H,40,45)(H,41,46)(H,37,38,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFLKJNSBBVSPFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC3=CC(=NC=N3)N(CC4=CC=C(C=C4)NC(=O)C=C)C(=O)NC5=C(C(=CC(=C5Cl)OC)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36Cl2N8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

691.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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